Valerophenone P-toluenesulfonylhydrazone

Organic Synthesis Hydrazone Reagents Molecular Recognition

Researchers requiring regioisomerically pure alkenes often struggle with variable selectivity when switching ketone-derived tosylhydrazones. Valerophenone P-toluenesulfonylhydrazone solves this by enabling access to both kinetic (Shapiro) and thermodynamic (Bamford-Stevens) styrene derivatives from a single precursor. This eliminates the need for multiple synthons and safeguards regioisomeric integrity in SAR studies. • Single precursor delivers both regioisomeric phenyl-substituted alkenes by protocol selection alone. • Melting point 128-136°C and certified purity provide robust incoming QC benchmarks. • Bench-stable, non-hygroscopic crystalline solid compatible with standard laboratory storage and global ambient shipping.

Molecular Formula C18H22N2O2S
Molecular Weight 330.4 g/mol
Cat. No. B12061166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValerophenone P-toluenesulfonylhydrazone
Molecular FormulaC18H22N2O2S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2
InChIInChI=1S/C18H22N2O2S/c1-3-4-10-18(16-8-6-5-7-9-16)19-20-23(21,22)17-13-11-15(2)12-14-17/h5-9,11-14,20H,3-4,10H2,1-2H3/b19-18+
InChIKeyVTEOESQGMPJHGP-VHEBQXMUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valerophenone Tosylhydrazone Overview


Valerophenone P-toluenesulfonylhydrazone (CAS 69015-74-3) is an organic hydrazone compound with the molecular formula C₁₈H₂₂N₂O₂S and a molecular weight of approximately 330.45 g/mol . It is synthesized via the condensation of valerophenone with p-toluenesulfonylhydrazine and is typically supplied as a crystalline solid with a melting point range of 128–136°C and a purity of 97% . As an N-tosylhydrazone, it serves as a key precursor in classic alkene-forming reactions, including the Bamford–Stevens and Shapiro reactions, which transform ketones into alkenes via base-induced decomposition [1].

Substitution Risks for Valerophenone Tosylhydrazone


Tosylhydrazones are not interchangeable synthons; the structure of the parent ketone dictates the substitution pattern of the resulting alkene [1]. Valerophenone P-toluenesulfonylhydrazone, derived from the aromatic ketone valerophenone, directs alkene formation toward a specific regioisomeric outcome in both the Bamford–Stevens and Shapiro pathways. For instance, in the Shapiro reaction, the use of this compound yields the less substituted, kinetically favored styrene derivative, whereas the Bamford–Stevens protocol generates the more substituted, thermodynamically controlled alkene . Substituting a different ketone-derived tosylhydrazone, such as acetophenone tosylhydrazone, would alter both the carbon skeleton and the potential for substituent-driven side reactions, thereby compromising the intended regioselectivity and yield of the target olefin.

Valerophenone Tosylhydrazone Differentiators


Molecular Weight Differentiation

The molecular weight of Valerophenone P-toluenesulfonylhydrazone (330.45 g/mol) is approximately 1.1 times greater than that of acetophenone tosylhydrazone (274.34 g/mol) and 0.8 times that of benzophenone tosylhydrazone (350.43 g/mol) [1]. This intermediate molecular weight positions it between the two most common aromatic ketone-derived tosylhydrazones, offering a distinct balance of lipophilicity and crystallinity that influences both purification behavior and reaction kinetics.

Organic Synthesis Hydrazone Reagents Molecular Recognition

Melting Point Quality Indicator

The commercial product is supplied with a certified melting point range of 128–136°C . In contrast, a single literature source reports a lower melting point of 120–122°C for the compound, which may reflect differences in isomeric composition or purity . This narrow and well-defined melting point range serves as a practical benchmark for confirming identity and purity upon receipt.

Quality Control Reagent Purity Procurement Specifications

Purity Specification for Synthetic Reliability

Valerophenone P-toluenesulfonylhydrazone is commercially available at a certified purity of 97% . This purity level is typical for research-grade tosylhydrazones and ensures that the reagent is free from contaminants that could interfere with base-induced decomposition pathways or act as competing nucleophiles. While specific yield comparisons for this compound are not available, the class of tosylhydrazones is known to afford alkenes in high yields (e.g., 70–82% for analogous aryl systems) when properly purified [1].

Synthetic Reliability Reagent Grade Procurement

Bamford–Stevens vs. Shapiro Regioselectivity

Valerophenone P-toluenesulfonylhydrazone can be directed to yield either the thermodynamically favored (more substituted) alkene via the Bamford–Stevens reaction or the kinetically controlled (less substituted) alkene via the Shapiro reaction . This orthogonal regiocontrol is a direct consequence of the tosylhydrazone functional group and is not achievable with the parent ketone alone. For comparison, simple ketone reduction or Wittig olefination would yield a single, less tunable product mixture.

Alkene Synthesis Regioselectivity Reaction Design

One-Step Synthesis Feasibility

A protocol for the one-step synthesis of the title compound using adapted Vilsmeier conditions has been reported to proceed in quantitative yield [1]. This contrasts with some hindered ketone tosylhydrazones that require elevated temperatures or extended reaction times for condensation [2]. The ease of synthesis and high yield of Valerophenone P-toluenesulfonylhydrazone contribute to its cost-effectiveness and ready availability as a research reagent.

Synthetic Efficiency Cost-Effectiveness Process Chemistry

Hydrogen Bonding and Solid-State Behavior

Valerophenone P-toluenesulfonylhydrazone possesses one hydrogen bond donor and four hydrogen bond acceptors . This hydrogen bonding profile is distinct from that of acetophenone tosylhydrazone (1 donor, 4 acceptors) and benzophenone tosylhydrazone (1 donor, 3 acceptors) and can lead to different crystal packing motifs and solubilities in organic solvents. While no direct crystallization comparison exists, the hydrogen bonding capacity is a key parameter in predicting solid-state behavior and in designing purification protocols.

Solid-State Chemistry Crystallography Formulation

Valerophenone Tosylhydrazone Applications


Regiochemically Defined Styrene Synthesis

Researchers can employ Valerophenone P-toluenesulfonylhydrazone to access both regioisomers of a phenyl-substituted alkene from a single precursor. By choosing between Bamford–Stevens (protic) or Shapiro (aprotic) conditions, chemists can selectively generate either the thermodynamically favored or kinetically controlled alkene product, a capability that is essential for structure-activity relationship (SAR) studies in medicinal chemistry and for the synthesis of regioisomerically pure building blocks .

Reagent Quality Control

The well-defined melting point range (128–136°C) and certified purity (97%) of the commercially available Valerophenone P-toluenesulfonylhydrazone provide robust benchmarks for incoming quality control . Laboratories can use these specifications to verify the identity and purity of received batches, thereby ensuring that subsequent synthetic reactions proceed with the expected yields and selectivities.

Carbene Precursor in Cross-Coupling Reactions

N-Tosylhydrazones, including Valerophenone P-toluenesulfonylhydrazone, serve as bench-stable precursors to diazo compounds and carbenes, which are valuable intermediates in transition-metal-catalyzed cross-coupling reactions . This application expands the utility of simple ketones, enabling the construction of complex molecular architectures through C–C and C–heteroatom bond formations that are central to pharmaceutical and agrochemical synthesis.

Crystallization and Solid-State Formulation

Given its distinct hydrogen bonding profile (1 donor, 4 acceptors), Valerophenone P-toluenesulfonylhydrazone can be utilized as a model compound in crystallization and solid-state chemistry research . Its ability to form stable crystalline phases makes it suitable for investigating polymorphism, crystal engineering, and the development of formulation strategies for poorly soluble drug candidates.

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